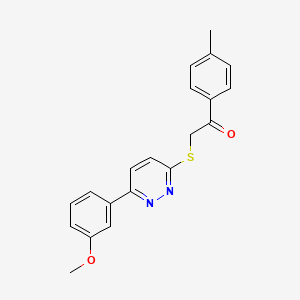

2-((6-(3-Methoxyphenyl)pyridazin-3-yl)thio)-1-(p-tolyl)ethanone

Description

Properties

IUPAC Name |

2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2S/c1-14-6-8-15(9-7-14)19(23)13-25-20-11-10-18(21-22-20)16-4-3-5-17(12-16)24-2/h3-12H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFPXPWTRLNKNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(3-Methoxyphenyl)pyridazin-3-yl)thio)-1-(p-tolyl)ethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazine core, followed by the introduction of the methoxyphenyl group through electrophilic aromatic substitution. The thioether linkage is then formed via nucleophilic substitution, and the final step involves the addition of the tolyl ethanone moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-((6-(3-Methoxyphenyl)pyridazin-3-yl)thio)-1-(p-tolyl)ethanone undergoes various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((6-(3-Methoxyphenyl)pyridazin-3-yl)thio)-1-(p-tolyl)ethanone has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-((6-(3-Methoxyphenyl)pyridazin-3-yl)thio)-1-(p-tolyl)ethanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

Triazole-Pyrazole Hybrid (C₂₀H₁₈N₆OS)

A structurally related compound, 2-((4-amino-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(p-tolyl)ethanone (), shares the 1-(p-tolyl)ethanone group but replaces the pyridazine ring with a triazole-pyrazole system. Key differences include:

- Toxicity : The triazole-pyrazole derivative exhibits a higher acute toxicity (LD₅₀ = 1500 mg kg⁻¹) compared to other ligands in its class .

Indole-Based Analogs (JWH Series)

Compounds like JWH-250 and JWH-302 () feature a 1-(indol-3-yl)ethanone core with methoxyphenyl substitutions. These analogs differ in:

Substituent Position and Functional Groups

Fluoropyridine Derivatives

The compound 1-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)ethanone () shares a pyridine ring but incorporates fluorine and bulky silyl groups. Key contrasts:

- Electron-Withdrawing Effects : Fluorine substitution may reduce electron density at the pyridine ring, altering reactivity in cross-coupling reactions.

Methoxy Group Positioning

The 3-methoxyphenyl substituent in the target compound differs from 4-methoxyphenyl in JWH-201 (). Meta-substitution may sterically hinder interactions with biological targets compared to para-substitution.

Data Table: Key Structural and Functional Comparisons

Research Implications

- Toxicity-Activity Relationships : The triazole-pyrazole analog’s higher toxicity () suggests that nitrogen-rich heterocycles may require structural optimization for therapeutic use.

- Synthetic Flexibility : Pyridazine cores () offer modular substitution sites for tuning electronic properties, while bulky groups () can be leveraged for pharmacokinetic improvements.

- Analytical Methods : FTIR () and preparative TLC () are critical for characterizing these compounds’ purity and functional groups.

Biological Activity

2-((6-(3-Methoxyphenyl)pyridazin-3-yl)thio)-1-(p-tolyl)ethanone is a synthetic organic compound with a complex molecular structure that includes a pyridazine core, a methoxyphenyl group, and a thioether linkage. Its molecular formula is . This compound has garnered attention in scientific research due to its significant biological activity, particularly as an inhibitor of various enzymes and receptors, making it a candidate for therapeutic applications, especially in oncology.

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Preparation of the Pyridazine Core : This step often involves the reaction of appropriate precursors under controlled conditions.

- Electrophilic Aromatic Substitution : The methoxyphenyl group is introduced into the pyridazine framework.

- Formation of the Thioether Linkage : This is achieved through nucleophilic substitution.

- Addition of the Tolyl Ethanone Moiety : The final step involves coupling with the tolyl ethanone under specific reaction conditions.

Industrial production may optimize these steps for yield and purity using advanced catalysts and continuous flow reactors.

The biological activity of this compound primarily involves its interaction with specific molecular targets that modulate biochemical pathways relevant to disease processes. Notably, it has been shown to inhibit certain tyrosine kinases such as Met kinase, which play critical roles in tumor progression and metastasis.

In Vitro Studies

Preliminary studies indicate that this compound may inhibit pathways critical for tumor growth. For instance, it has demonstrated activity against interleukin-1 beta (IL-1β) production in HL-60 cells stimulated with lipopolysaccharide (LPS), suggesting potential anti-inflammatory properties .

Comparative Analysis with Similar Compounds

The unique structure of this compound allows it to exhibit distinct biological activities compared to structurally similar compounds. Below is a comparison table highlighting some related compounds:

| Compound Name | Structural Differences | Potential Impact |

|---|---|---|

| 2-((6-Phenylpyridazin-3-yl)thio)-1-(p-tolyl)ethanone | Lacks the methoxy group | May exhibit different reactivity and bioactivity |

| 2-((6-(4-Methoxyphenyl)pyridazin-3-yl)thio)-1-(p-tolyl)ethanone | Methoxy group at a different position | Potentially alters pharmacological properties |

| 2-((6-(3-Methoxyphenyl)pyridazin-3-yl)thio)-1-phenylethanone | Substitutes tolyl with phenyl group | Changes electronic properties affecting activity |

This table illustrates how variations in functional groups can significantly impact the biological activity of similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of derivatives related to this compound:

- Inhibition of IL-1β Production : Research demonstrated that certain derivatives could effectively inhibit IL-1β production, indicating potential use in treating inflammatory diseases .

- Anticancer Properties : The compound's ability to inhibit Met kinase suggests its application in cancer therapy, particularly for cancers where this pathway is dysregulated.

- Antimicrobial Activity : Some related compounds have shown promising antimicrobial properties, indicating that modifications in structure can lead to enhanced biological efficacy against pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.